Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate is a useful research compound. Its molecular formula is C19H21NO6 and its molecular weight is 359.378. The purity is usually 95%.
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Scientific Research Applications
Stereochemistry and Synthesis
- Research on cyclic compounds like "2,4-dioxaspiro[5.5]undec-8-enes," which share a structural motif with the query compound, has contributed to understanding the stereochemistry of cyclic compounds. These studies involve the synthesis and configurational assignment of diastereomeric compounds, providing insights into their structural and olfactory properties (Bruns, Conrad, & Steigel, 1979).
Hydrogen-bonded Supramolecular Structures
- The formation of hydrogen-bonded supramolecular structures in compounds similar to the query chemical, such as "ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate," demonstrates the potential of these compounds in creating one, two, and three-dimensional frameworks. This property is crucial for the development of new materials and the study of molecular interactions (Portilla et al., 2007).
Anti-Juvenile Hormone Agents
- Some derivatives have been explored for their role as novel anti-juvenile hormone (anti-JH) agents, indicating potential applications in pest management and insect biology. These compounds have shown effects such as inducing precocious metamorphosis in silkworm larvae, demonstrating their biological activity and potential utility in controlling pest populations (Ishiguro et al., 2003).
Organic Synthesis and Chemical Interactions
- The reaction of similar structural compounds with zinc and ethyl 5-aryl-3-oxo-2,2-diethylpent-4-enoates to form complex organic structures showcases the versatility of these compounds in organic synthesis. These reactions contribute to the broader understanding of chemical interactions and the synthesis of novel organic compounds (Kirillov et al., 2012).
Crystal Structure and Thermodynamic Properties
- A study focused on a derivative coupled with a benzimidazole moiety emphasizes the importance of crystal structure analysis and thermodynamic properties in understanding the stability and behavior of these compounds under different conditions. Such research is fundamental for the development of new drugs and materials with tailored properties (Zeng, Wang, & Zhang, 2021).
Mechanism of Action
Target of Action
It’s known that the compound undergoes cycloreversion to form the fluoro (hetero)aryl ketene .
Mode of Action
Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate undergoes a process called cycloreversion . This process results in the formation of a fluoro (hetero)aryl ketene . The fluoro (hetero)aryl ketene then undergoes efficient coupling with nucleophiles .
Biochemical Pathways
The compound’s ability to undergo cycloreversion and form a fluoro (hetero)aryl ketene, which can efficiently couple with nucleophiles, suggests that it may be involved in various biochemical reactions .
Result of Action
The compound’s ability to form a fluoro (hetero)aryl ketene that can efficiently couple with nucleophiles suggests that it may have significant effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-2-24-16(21)13-6-8-14(9-7-13)20-12-15-17(22)25-19(26-18(15)23)10-4-3-5-11-19/h6-9,12,20H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPIFLDFZUCYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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